molecular formula C16H19N3O4 B11002080 2-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)-N-(6-methoxypyridin-3-yl)acetamide

2-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)-N-(6-methoxypyridin-3-yl)acetamide

Cat. No.: B11002080
M. Wt: 317.34 g/mol
InChI Key: RUHKNDPAWDQVOW-UHFFFAOYSA-N
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Description

2-(1,3-dioxo-2-azaspiro[44]non-2-yl)-N-(6-methoxypyridin-3-yl)acetamide is a complex organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)-N-(6-methoxypyridin-3-yl)acetamide typically involves the annulation of cyclopentane and four-membered rings. The process employs readily available starting materials and conventional chemical transformations. The reaction conditions often include minimal chromatographic purifications to afford the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)-N-(6-methoxypyridin-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution reactions may yield various substituted derivatives of the original compound.

Scientific Research Applications

2-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)-N-(6-methoxypyridin-3-yl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)-N-(6-methoxypyridin-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential in modulating key biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)-N-(6-methoxypyridin-3-yl)acetamide stands out due to its unique spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications, offering potential advantages over similar compounds in terms of stability, reactivity, and biological activity .

Properties

Molecular Formula

C16H19N3O4

Molecular Weight

317.34 g/mol

IUPAC Name

2-(1,3-dioxo-2-azaspiro[4.4]nonan-2-yl)-N-(6-methoxypyridin-3-yl)acetamide

InChI

InChI=1S/C16H19N3O4/c1-23-13-5-4-11(9-17-13)18-12(20)10-19-14(21)8-16(15(19)22)6-2-3-7-16/h4-5,9H,2-3,6-8,10H2,1H3,(H,18,20)

InChI Key

RUHKNDPAWDQVOW-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C(C=C1)NC(=O)CN2C(=O)CC3(C2=O)CCCC3

Origin of Product

United States

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